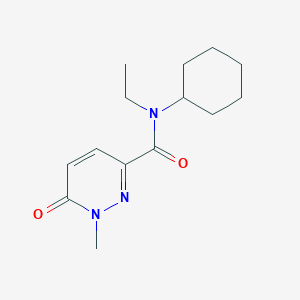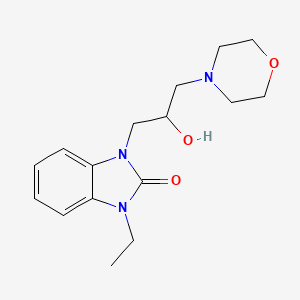
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, in recent years, MXE has gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
MXE acts as a non-competitive antagonist of the NMDA receptor, which blocks the action of glutamate, a neurotransmitter involved in learning, memory, and pain perception. This results in dissociative effects, including altered perception, hallucinations, and anesthetic effects.
Biochemical and Physiological Effects
MXE has been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing. It has also been found to have anesthetic effects, similar to ketamine, and can cause dissociation, altered perception, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to other dissociative drugs, allowing for longer experiments. It also has a lower affinity for the sigma receptor, which is involved in the side effects of dissociative drugs. However, MXE is not widely available and may be difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for MXE research. One area of interest is investigating the effects of MXE on the immune system, as it has been shown to have anti-inflammatory effects. Another potential direction is investigating the potential therapeutic applications of MXE for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MXE and its effects on the brain and body.
Méthodes De Synthèse
MXE is synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with pyrrolidine and acetic anhydride to form MXE.
Applications De Recherche Scientifique
MXE has been used in various scientific studies as a research tool to investigate the mechanism of action of dissociative drugs. It has been found to act as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and pain perception. MXE has also been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-4-6-11(7-5-10)14-12(16)9-15-8-2-3-13(15)17/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSEPYUHVPWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)




![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

